molecular formula C15H11NO2 B2870618 2-(3-Formylphenoxymethyl)benzonitrile CAS No. 928708-37-6

2-(3-Formylphenoxymethyl)benzonitrile

Cat. No.: B2870618
CAS No.: 928708-37-6
M. Wt: 237.258
InChI Key: VHOIEMOIWWFYEJ-UHFFFAOYSA-N
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Description

2-(3-Formylphenoxymethyl)benzonitrile is an organic compound with the molecular formula C15H11NO2. It is a solid at room temperature and is known for its unique structure, which includes a formyl group and a benzonitrile moiety. This compound is used in various fields of scientific research due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formylphenoxymethyl)benzonitrile typically involves the reaction of 3-formylphenol with benzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the benzonitrile, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(3-Formylphenoxymethyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products

    Oxidation: 2-(3-Carboxyphenoxymethyl)benzonitrile.

    Reduction: 2-(3-Formylphenoxymethyl)benzylamine.

    Substitution: 2-(3-Nitrophenoxymethyl)benzonitrile, 2-(3-Bromophenoxymethyl)benzonitrile.

Scientific Research Applications

2-(3-Formylphenoxymethyl)benzonitrile is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 2-(3-Formylphenoxymethyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-formylphenoxy)benzoate
  • 4-(2-Formylphenoxy)benzaldehyde
  • (2-Formyl-4-methoxyphenoxy)acetonitrile

Uniqueness

2-(3-Formylphenoxymethyl)benzonitrile is unique due to the presence of both a formyl group and a benzonitrile moiety, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .

Properties

IUPAC Name

2-[(3-formylphenoxy)methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-9-13-5-1-2-6-14(13)11-18-15-7-3-4-12(8-15)10-17/h1-8,10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOIEMOIWWFYEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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